3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione
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Overview
Description
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione is an organic compound with the molecular formula C₁₁H₁₁ClN₂O₂ It is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione typically involves the condensation reaction between 4-chlorophenylhydrazine and pentane-2,4-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Bromophenyl)hydrazin-1-ylidene]pentane-2,4-dione
- 3-[2-(4-Methylphenyl)hydrazin-1-ylidene]pentane-2,4-dione
- 3-[2-(4-Nitrophenyl)hydrazin-1-ylidene]pentane-2,4-dione
Uniqueness
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
(E)-3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7+,14-13? |
InChI Key |
SGWYHAGZQWASBN-HKYGZCHKSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)C)\N=NC1=CC=C(C=C1)Cl)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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